molecular formula C21H33N3O3S B4473810 1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4473810
M. Wt: 407.6 g/mol
InChI Key: FHBRVIKYWFPMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a phenyl group, and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling . The ethanesulfonyl group is added through a sulfonylation reaction, typically using ethanesulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to deprotonate the compound, making it more reactive towards nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group allow it to fit into binding sites, while the ethanesulfonyl group can form hydrogen bonds or ionic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the development of new pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

1-ethylsulfonyl-N-[1-(4-piperidin-1-ylphenyl)ethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3S/c1-3-28(26,27)24-15-11-19(12-16-24)21(25)22-17(2)18-7-9-20(10-8-18)23-13-5-4-6-14-23/h7-10,17,19H,3-6,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBRVIKYWFPMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)C2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE

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